
Bis(cyclopropylmethyl)sulfamoyl chloride
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Overview
Description
Bis(cyclopropylmethyl)sulfamoyl chloride is a specialized sulfamoyl chloride derivative featuring two cyclopropylmethyl groups bonded to a sulfamoyl chloride core (N–SO₂Cl). The cyclopropane rings confer steric and electronic effects that may influence reactivity and stability compared to simpler sulfamoyl chlorides .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of bis(cyclopropylmethyl)sulfamoyl chloride typically involves the reaction of cyclopropylmethylamine with chlorosulfonic acid. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction can be represented as follows:
Cyclopropylmethylamine+Chlorosulfonic acid→Bis(cyclopropylmethyl)sulfamoyl chloride+By-products
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The process involves careful control of temperature, pressure, and reaction time to ensure efficient production.
Chemical Reactions Analysis
Types of Reactions: Bis(cyclopropylmethyl)sulfamoyl chloride undergoes various chemical reactions, including:
Substitution Reactions: It can react with nucleophiles to form substituted products.
Hydrolysis: In the presence of water, it can hydrolyze to form bis(cyclopropylmethyl)sulfamic acid and hydrochloric acid.
Common Reagents and Conditions:
Nucleophiles: Common nucleophiles used in substitution reactions include amines, alcohols, and thiols.
Hydrolysis Conditions: Hydrolysis typically occurs under acidic or basic conditions, depending on the desired product.
Major Products Formed:
Substituted Products: Depending on the nucleophile used, various substituted products can be formed.
Hydrolysis Products: Bis(cyclopropylmethyl)sulfamic acid and hydrochloric acid are the major products of hydrolysis.
Scientific Research Applications
Bis(cyclopropylmethyl)sulfamoyl chloride is a chemical compound with the molecular formula CHClNOS and a molecular weight of approximately 169.63 g/mol. It is a pale yellow liquid known for its reactivity due to the sulfonyl chloride functional group. It is also known as N-(cyclopropylmethyl)sulfamoyl chloride and is recognized for its applications in medicinal chemistry and organic synthesis.
Scientific Research Applications
This compound has diverse applications in scientific research.
Chemistry It is used as a reagent in synthesizing various organic compounds, including pharmaceuticals and other intermediates. These reactions are significant for synthesizing various organic compounds and intermediates used in pharmaceuticals.
Biology Studies have demonstrated its interactions with different biological targets, and its mechanism of action often involves forming covalent bonds with nucleophilic sites on proteins or enzymes, leading to alterations in their activity. This reactivity profile is crucial for understanding how this compound can be leveraged in therapeutic contexts, particularly in drug design aimed at specific molecular targets.
Medicine Research has focused on its potential as a precursor for drug development. It has been shown to possess anticonvulsant effects, making it a candidate for neurological research.
Industry It is utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of bis(cyclopropylmethyl)sulfamoyl chloride involves its ability to react with nucleophiles. The sulfamoyl chloride group is highly reactive and can undergo nucleophilic substitution reactions. The molecular targets and pathways involved depend on the specific nucleophile and reaction conditions used .
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
The following table and discussion highlight key differences and similarities between bis(cyclopropylmethyl)sulfamoyl chloride and related sulfamoyl/sulfonyl chlorides.
Table 1: Comparison of Sulfamoyl/Sulfonyl Chlorides
Steric and Electronic Effects
- This compound exhibits pronounced steric hindrance due to its two cyclopropane rings, which may slow nucleophilic substitution reactions compared to less hindered analogs like arylsulfonyl chlorides .
Reactivity in Sulfonamide Formation
- This compound reacts with amines similarly to other sulfamoyl chlorides, forming sulfonamides. However, its steric profile may require elevated temperatures or prolonged reaction times compared to arylsulfonyl chlorides (e.g., para-toluenesulfonyl chloride), which react rapidly under mild conditions .
- 2-Chloro-4-(chloromethyl)benzene-1-sulfonyl chloride demonstrates dual reactivity: the sulfonyl chloride group participates in nucleophilic substitutions, while the chloromethyl group enables further alkylation, a feature absent in this compound .
Stability and Handling
- Cyclopropane-containing sulfamoyl chlorides are likely less stable than aromatic analogs due to ring strain. This instability necessitates careful storage and handling of this compound.
Biological Activity
Bis(cyclopropylmethyl)sulfamoyl chloride is a compound of interest in medicinal chemistry due to its potential biological activities. This article examines its biological activity, focusing on its mechanisms of action, therapeutic applications, and relevant case studies.
This compound is characterized by the presence of a sulfamoyl chloride functional group, which contributes to its reactivity and biological activity. The compound's structure allows it to interact with various biological targets, including enzymes and proteins.
The mechanism of action primarily involves the formation of sulfonamide bonds through reactions with nucleophiles. This electrophilic nature enables the compound to modify functional groups in target proteins, potentially altering their activity and leading to various biological effects.
Biological Activities
Research has highlighted several biological activities associated with this compound:
- Antiviral Activity : Studies indicate that related compounds exhibit antiviral properties, particularly against hepatitis B virus (HBV) by modulating capsid assembly. The sulfamoyl group is known to interact with viral proteins, inhibiting their function and replication .
- Cytotoxicity : In vitro studies have assessed the cytotoxic effects on various cancer cell lines. Compounds with similar structures have shown significant inhibition of cell growth in human tumor cell lines, indicating potential as anticancer agents .
- Antileishmanial Activity : Compounds structurally related to this compound have been evaluated for their leishmanicidal activity, demonstrating effective inhibition against Leishmania mexicana with IC50 values comparable to established treatments .
Case Studies
-
Antiviral Efficacy Against HBV :
A study evaluated the efficacy of sulfamoyl derivatives in inhibiting HBV replication. The lead compound demonstrated submicromolar EC50 values and low cytotoxicity, indicating a promising profile for further development as an antiviral agent . -
Cytotoxicity in Cancer Models :
Research involving bis(spiropyrazolone) derivatives showed that certain analogs exhibited significant cytotoxicity against multiple cancer cell lines (e.g., RKO, MCF-7). The strongest derivative achieved over 70% inhibition in specific cell lines, suggesting that modifications to the cyclopropylmethyl group could enhance efficacy . -
Leishmanicidal Activity :
In vitro assays against Leishmania mexicana demonstrated that several derivatives had IC50 values below 1 µM, comparable to amphotericin B. This highlights the potential for developing new treatments for leishmaniasis based on this chemical scaffold .
Data Tables
Compound Name | IC50 (µM) | Target Organism | Activity Type |
---|---|---|---|
This compound | <1 | Leishmania mexicana | Antileishmanial |
Sulfamoyl derivative A | 0.84 | HBV | Antiviral |
Spiropyrazolone derivative B | 0.15-0.19 | Leishmania mexicana | Antileishmanial |
Spiropyrazolone derivative C | 70.23% | RKO (Cancer) | Cytotoxic |
Q & A
Basic Research Questions
Q. What are the key analytical techniques for characterizing Bis(cyclopropylmethyl)sulfamoyl chloride and its intermediates?
- Methodological Answer : Nuclear Magnetic Resonance (¹H-NMR) and Thin-Layer Chromatography (TLC) are critical for structural confirmation and purity assessment. For example, ¹H-NMR can identify cyclopropylmethyl protons (δ ~0.5–1.5 ppm) and sulfamoyl-related resonances (δ ~3.0–4.0 ppm). TLC with UV visualization or iodine staining monitors reaction progress and intermediate isolation. High-resolution mass spectrometry (HRMS) further validates molecular formulas .
Q. What purification methods are effective for isolating this compound?
- Methodological Answer : Column chromatography with silica gel and gradient elution (e.g., hexane/ethyl acetate) is commonly used. Recrystallization in solvents like dichloromethane/hexane mixtures can improve purity. For moisture-sensitive derivatives, anhydrous conditions and inert atmospheres (N₂/Ar) are essential to prevent hydrolysis .
Q. How should researchers handle and store this compound to prevent degradation?
- Methodological Answer : Store under inert gas at –20°C in sealed, amber vials. Use desiccants (e.g., molecular sieves) to avoid moisture ingress. Handle in gloveboxes or Schlenk lines for air-sensitive reactions. Degradation can be monitored via TLC or ¹H-NMR for sulfonic acid byproducts .
Q. What are common challenges in synthesizing sulfamoyl chloride derivatives, and how can they be mitigated?
- Methodological Answer : Hydrolysis of the sulfamoyl chloride group is a major issue. Use anhydrous solvents (e.g., CH₂Cl₂, THF) and reagents (e.g., thionyl chloride for in situ activation). Slow addition of amines at low temperatures (–10°C to 0°C) minimizes side reactions during sulfonamide formation .
Advanced Research Questions
Q. How can reaction conditions be optimized to enhance selectivity in cyclopropylmethyl group introduction?
- Methodological Answer : Steric hindrance from cyclopropyl groups necessitates careful control of stoichiometry and temperature. For example, using a 1.2:1 molar ratio of cyclopropylmethylamine to sulfamoyl chloride precursor at 0°C improves selectivity. Catalytic bases like triethylamine or DMAP can accelerate coupling while minimizing overalkylation .
Q. What strategies resolve discrepancies in spectroscopic data for this compound derivatives?
- Methodological Answer : Cross-validate NMR assignments with 2D techniques (e.g., COSY, HSQC) to resolve overlapping peaks. For ambiguous mass spectrometry results, isotopic labeling (e.g., ¹³C or ¹⁵N) or tandem MS/MS fragmentation clarifies structural ambiguities. Compare experimental IR spectra with computational (DFT) predictions for functional group confirmation .
Q. How do steric and electronic effects of cyclopropylmethyl groups influence reactivity in nucleophilic substitutions?
- Methodological Answer : Cyclopropylmethyl’s sp³-hybridized carbons impose significant steric hindrance, slowing SN2 reactions. Electronic effects from the cyclopropane ring’s strain enhance electrophilicity at the sulfur center. Kinetic studies (e.g., varying nucleophile concentrations) and Hammett plots can quantify these effects .
Q. What computational approaches predict regioselectivity in multi-step syntheses involving this compound?
- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model transition states to predict regioselectivity in sulfonamide bond formation. Molecular dynamics simulations assess solvent effects on reaction pathways. For example, polar aprotic solvents (DMF, DMSO) stabilize charged intermediates, favoring specific attack angles .
Q. How can isotopic labeling or kinetic experiments elucidate reaction mechanisms?
- Methodological Answer : Use ¹⁸O-labeled water to trace hydrolysis pathways. Kinetic isotope effects (KIEs) with deuterated cyclopropylmethyl groups reveal rate-determining steps. Stopped-flow UV-Vis spectroscopy monitors real-time intermediate formation in fast reactions (e.g., sulfamoyl chloride activation) .
Q. What are best practices for scaling up this compound syntheses while maintaining yield?
- Methodological Answer : Optimize heat and mass transfer using flow chemistry systems for exothermic steps (e.g., sulfamoyl chloride formation). Pilot-scale reactions with inline IR or Raman spectroscopy enable real-time monitoring. Design of Experiments (DoE) models identify critical parameters (e.g., temperature, stirring rate) for reproducibility .
Properties
Molecular Formula |
C8H14ClNO2S |
---|---|
Molecular Weight |
223.72 g/mol |
IUPAC Name |
N,N-bis(cyclopropylmethyl)sulfamoyl chloride |
InChI |
InChI=1S/C8H14ClNO2S/c9-13(11,12)10(5-7-1-2-7)6-8-3-4-8/h7-8H,1-6H2 |
InChI Key |
IRXNNIFABBYASW-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1CN(CC2CC2)S(=O)(=O)Cl |
Origin of Product |
United States |
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